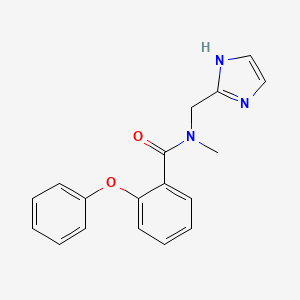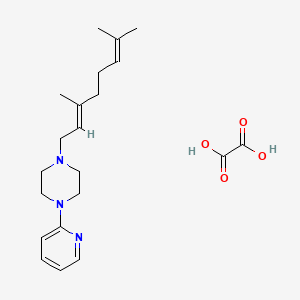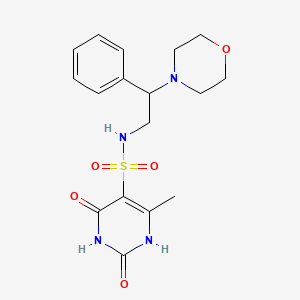![molecular formula C16H23NO2 B5325733 N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5325733.png)
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide, commonly known as Mecamylamine, is a potent non-selective nicotinic acetylcholine receptor antagonist. It is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. Mecamylamine has been found to have a wide range of pharmacological effects, making it a promising drug candidate for future research.
Wirkmechanismus
Mecamylamine works by blocking the binding of acetylcholine to nicotinic receptors in the central and peripheral nervous system. This leads to a decrease in the release of dopamine, which is responsible for the rewarding effects of nicotine. Mecamylamine has also been found to inhibit the release of norepinephrine, which is responsible for the sympathetic nervous system's response to stress.
Biochemical and Physiological Effects:
Mecamylamine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure by inhibiting the sympathetic nervous system's response to stress. Mecamylamine has also been found to reduce the release of dopamine, which is responsible for the rewarding effects of nicotine. This makes it a potential treatment for nicotine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Mecamylamine has several advantages for lab experiments. It has a well-understood mechanism of action, making it easier to study its effects on the body. Mecamylamine is also readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of Mecamylamine is that it has a short half-life, making it difficult to study its long-term effects on the body.
Zukünftige Richtungen
There are several future directions for Mecamylamine research. One potential direction is to study its effects on Alzheimer's disease and Parkinson's disease. Mecamylamine has been found to inhibit the release of dopamine, which is responsible for the motor symptoms of Parkinson's disease. Another potential direction is to study its effects on schizophrenia. Mecamylamine has been found to reduce the release of dopamine, which is thought to be responsible for the positive symptoms of schizophrenia. Overall, Mecamylamine has a wide range of potential applications in both the medical and scientific fields, making it a promising drug candidate for future research.
Synthesemethoden
Mecamylamine can be synthesized through a multi-step process involving the reaction of 2-methylphenol with ethylene oxide, followed by the reaction of the resulting product with cyclohexyl isocyanate. The final step involves the amidation of the resulting compound with ethylenediamine. The overall yield of the synthesis process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
Mecamylamine has been extensively studied for its potential use in treating various medical conditions. It has been found to be effective in treating hypertension, nicotine addiction, and other psychiatric disorders. Mecamylamine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-5-6-10-15(13)19-12-11-17-16(18)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENUTNXJNRGXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)


![ethyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5325690.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B5325730.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)
![N'-(tert-butyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5325759.png)